molecular formula C20H17FN2O3 B4933132 (5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B4933132
M. Wt: 352.4 g/mol
InChI Key: XGUXIDPONDOCQT-BOPFTXTBSA-N
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Description

(5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The starting materials include 4-fluorobenzaldehyde and 4-isopropylaniline. The key steps in the synthesis are:

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 4-isopropylaniline in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization under acidic conditions to form the diazinane ring structure.

    Oxidation: The final step involves the oxidation of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

(5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Natural sweeteners with a similar structural motif.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities.

Uniqueness

(5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both fluorine and isopropyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-12(2)14-5-9-16(10-6-14)23-19(25)17(18(24)22-20(23)26)11-13-3-7-15(21)8-4-13/h3-12H,1-2H3,(H,22,24,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUXIDPONDOCQT-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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